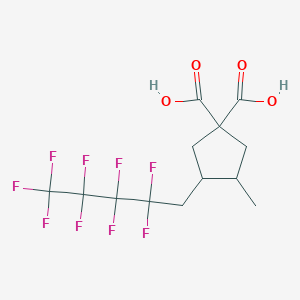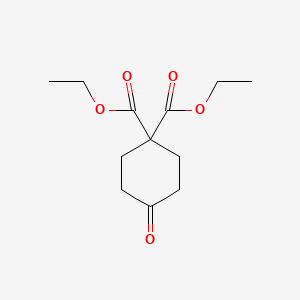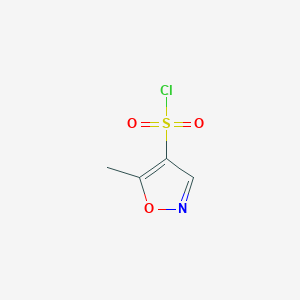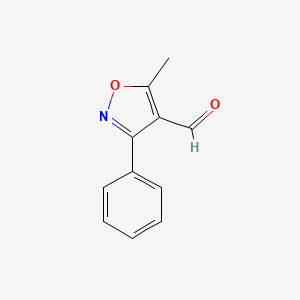
N-(3-Aminophenyl)pyridin-2-carbonsäureamid
Übersicht
Beschreibung
N-(3-Aminophenyl)pyridine-2-carboxamide is a compound that has been studied for its potential to form complexes with various metal ions. The interest in this compound arises from its ability to act as a ligand, coordinating to metals through its amide group. The coordination can occur through the oxygen atom when the amide group is not deprotonated, or through the nitrogen atom when deprotonation occurs. This behavior is significant in the context of metal complexation, as it can lead to the formation of different structural types with potential applications in various fields, including catalysis and material science .
Synthesis Analysis
The synthesis of complexes involving N-(3-aminophenyl)pyridine-2-carboxamide has been explored with metals such as Co(II), Ni(II), Cu(II), and Pd(II). The process typically involves the reaction of the ligand with the metal salts, leading to the formation of both deprotonated and non-deprotonated chelates. The choice of metal ions is crucial as they can influence the deprotonation of the amide group. For instance, Pd(II) has been shown to promote amide deprotonation when coordinated with N-(3-aminophenyl)pyridine-2-carboxamide .
Molecular Structure Analysis
The molecular structure of N-(3-aminophenyl)pyridine-2-carboxamide, when forming complexes, has been characterized using various spectroscopic techniques. Infrared (IR) and visible spectral data provide insights into the nature of the bonding and the structural types of the complexes formed. The coordination of the metal ions with the ligand through the amide group is a key aspect of the molecular structure, influencing the overall geometry and properties of the complexes .
Chemical Reactions Analysis
The chemical reactivity of N-(3-aminophenyl)pyridine-2-carboxamide is highlighted by its ability to form complexes with different metal ions. The formation of these complexes involves the deprotonation of the amide group, which is facilitated by certain metals. This deprotonation is a critical step in the reaction mechanism, as it determines the mode of coordination and the resulting structure of the complex. The nature of the metal ion and the reaction conditions can significantly affect the outcome of these chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the complexes formed by N-(3-aminophenyl)pyridine-2-carboxamide are influenced by the metal ion and the state of the amide group (deprotonated or non-deprotonated). Properties such as molar conductance and magnetic moment provide valuable information about the complexes. For example, the molar conductance measurements can indicate the presence of ionic species in solution, while the magnetic moment data can shed light on the electronic structure and the nature of the metal-ligand bonding. These properties are essential for understanding the behavior of the complexes in various applications .
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Verbindungen
Diese Verbindung dient als Vorläufer bei der Synthese verschiedener bioaktiver Derivate. So wurde sie beispielsweise zur Herstellung von Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amid-Derivaten verwendet, die eine signifikante biologische Aktivität aufweisen . Diese Aktivitäten umfassen:
- Antitumor-Eigenschaften: Einige Derivate zeigen eine stärkere zytotoxische Aktivität gegen Lungenkrebszelllinien als das Referenzmedikament Imatinib .
- Antibakterielle und antifungale Aktivitäten: Diese Derivate wurden gegen spezialisierte aquatische Bakterienarten, grampositive und gramnegative Arten sowie Pilzarten getestet .
- Antioxidative Aktivität: Die antioxidative Eigenschaft wurde mit der DPPH-Methode bewertet und zeigte vielversprechende Ergebnisse .
Entzündungshemmende Anwendungen
Pyrimidin-Derivate, die aus N-(3-Aminophenyl)pyridin-2-carbonsäureamid synthetisiert werden können, haben eine Reihe pharmakologischer Wirkungen gezeigt, darunter entzündungshemmende Aktivitäten . Diese Effekte werden auf ihre inhibitorische Wirkung gegen die Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren zurückgeführt.
Katalyse
Metall-organische Gerüste (MOFs), die unter Verwendung von organischen Linkern wie this compound synthetisiert werden, wurden als heterogene Katalysatoren in verschiedenen chemischen Reaktionen eingesetzt . Dazu gehören:
- Friedel-Crafts-Reaktionen: MOFs ermöglichen Alkylierungs- und Acylierungsreaktionen, die in der organischen Synthese von entscheidender Bedeutung sind .
- Kondensationsreaktionen: Sie katalysieren die Verbindung von zwei Molekülen unter Verlust eines kleinen Moleküls wie Wasser .
- Oxidations- und Kupplungsreaktionen: MOFs werden zur Katalyse der Addition von Sauerstoff und der Verbindung von zwei organischen Verbindungen verwendet .
Arzneimittelfreisetzung
Die Derivate der Verbindung können in Arzneimittelfreisetzungssystemen eingesetzt werden, da sie mit biologischen Zielstrukturen interagieren können und potenziell modifiziert werden können, um die Bioverfügbarkeit zu verbessern .
Synthese von heterocyclischen Verbindungen
This compound wird bei der Synthese von heterocyclischen Verbindungen verwendet, die Kernstrukturen für viele Pharmazeutika sind . Diese Verbindungen werden unter Verwendung von Methoden wie Trimethylamin als klassische Methode und unter Verwendung von Magnesiumoxid-Nanopartikeln synthetisiert .
Entwicklung von Antiinfektiva
Die Derivate dieser Verbindung wurden auf ihr Potenzial als Antiinfektiva untersucht und zeigten Aktivität gegen eine Vielzahl von Bakterien- und Pilzarten . Dazu gehören Forschungsarbeiten zur minimalen Hemmkonzentration (MHK), zur minimalen bakteriziden Konzentration (MBK) und zur minimalen fungiziden Konzentration (MFK) .
Wirkmechanismus
Zukünftige Richtungen
The future research directions for “N-(3-aminophenyl)pyridine-2-carboxamide” could involve further exploration of its potential therapeutic applications, particularly given its inhibitory effect on poly (ADP-ribose) synthetase . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential use in the synthesis of other complex compounds .
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJSOVSWKGXJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389747 | |
| Record name | N-(3-aminophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90209-80-6 | |
| Record name | N-(3-aminophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-(3-aminophenyl)pyridine-2-carboxamide interact with metal ions? Does it always involve deprotonation?
A1: N-(3-aminophenyl)pyridine-2-carboxamide can act as a ligand in coordination complexes with various metal ions like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) and Pd(II). [, ] Interestingly, the interaction with metal ions doesn't always lead to deprotonation of the amide group. While most metal ions coordinate with the neutral amide through the oxygen atom, only Pd(II) has been observed to cause amide deprotonation in N-(3-aminophenyl)pyridine-2-carboxamide, leading to N(amide)-coordination in the resulting complex. [, ]
Q2: What spectroscopic techniques are useful for characterizing the complexes of N-(3-aminophenyl)pyridine-2-carboxamide?
A2: Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are particularly helpful in characterizing these complexes. [] IR spectroscopy provides information about the coordination mode of the ligand, specifically whether the amide group is coordinated through the oxygen or nitrogen atom. NMR spectroscopy can be used to further investigate the structure and bonding in the complexes.
Q3: Is there any difference in the coordination behavior between N-(2-aminophenyl)pyridine-2-carboxamide and N-(3-aminophenyl)pyridine-2-carboxamide?
A3: Yes, the position of the amino group on the phenyl ring influences the coordination behavior. N-(2-aminophenyl)pyridine-2-carboxamide tends to undergo amide deprotonation upon coordination with several metal ions, while this behavior is less common with N-(3-aminophenyl)pyridine-2-carboxamide. [] This difference likely arises from the varying steric and electronic effects imparted by the amino group's position.
- DEPROTONATED AND NON-DEPROTONATED COMPLEXES OF N-(2-AMINOPHENYL) PYRIDINE-2-CARBOXAMIDE AND N-(3-AMINOPHENYL) PYRIDINE-2-CARBOXAMIDE WITH Co(II), Ni(II), Cu(II) AND Pd(II) - Semantic Scholar
- New complexes of N-(2-aminophenyl) pyridine-2'-carboxamide and N-(3-aminophenyl) pyridine-2'-carboxamide with Zn(II), Cd(II) and Hg(II) - Semantic Scholar
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)
![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)
![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)





